molecular formula C16H28BNO4 B592214 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 885693-20-9

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B592214
CAS RN: 885693-20-9
M. Wt: 309.213
InChI Key: KEEIJBAOTMNSEN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors . Its molecular formula is C₁₆H₂₈BNO₄ and has a molecular weight of 309.21 g/mol .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring attached to a boronic ester and a tert-butyl carboxylate group . The boronic ester is a tetramethyl-1,3,2-dioxaborolane group, which is a common motif in organoborane chemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not directly available from the search results.

Scientific Research Applications

  • Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of many biologically active compounds, such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Synthesis and Structural Analysis : The compound is synthesized and structurally analyzed using various spectroscopic methods. The structure is confirmed by techniques like FTIR, NMR, and X-ray diffraction, and its physicochemical properties are explored through density functional theory (DFT) calculations (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).

  • Application in Anticancer Drug Synthesis : It acts as an intermediate for small molecule anticancer drugs. The synthesis method has been optimized, highlighting its potential in developing new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

  • Nanoparticle Formation and Fluorescence Applications : The compound is used in the formation of nanoparticles with bright fluorescence emission, which can be tuned to longer wavelengths by energy transfer. This application is crucial in the field of bioimaging and diagnostics (Fischer, Baier, & Mecking, 2013).

  • Synthesis of Polyhydroxylated Piperidines : It serves as a common intermediate for the synthesis of various polyhydroxylated piperidines, which are important in medicinal chemistry (Ramalingam, Bhise, Show, & Kumar, 2012).

Safety and Hazards

While specific safety and hazard information for this compound is not directly available from the search results, general precautions for handling similar chemical compounds include wearing suitable gloves and eye protection, and avoiding inhalation or contact with skin . It’s also recommended to keep the product and its container away from heat and sources of ignition .

Future Directions

The future directions of research involving this compound could involve further exploration of its potential uses in the synthesis of various pharmaceutical compounds. Given its use in the synthesis of phosphatidylinositol 3-kinase inhibitors, it could potentially be used in the development of new treatments for diseases such as cancer .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEIJBAOTMNSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678619
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS RN

885693-20-9
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A flask with 4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane) (10.48 g, 43.7 mmol), (dppf)PdCl2 (0.930 g, 1.139 mmol), and potassium acetate (11.18 g, 114 mmol) was flushed with N2 (3×), then 1,4-dioxane (100 mL) was added followed by a solution of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate and tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1:1 ratio, 12.58 g, 38.0 mmol) in 1,4-dioxane (100 mL). The solution was heated in an 80° C. oil bath for 20 hours. The reaction was quenched with water (100 mL) and the aqueous layer extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated aqueous NaCl (100 mL), dried with magnesium sulfate (MgSO4), and concentrated. The residue was purified by silica gel chromatography using ISCO™ (330 g SiO2, O-20% EtOAc/hexane) to give tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate (7.29 g, 23.58 mmol, 62.1% yield) (inseparable 2:1 mixture of olefin regioisomers) as a white solid.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane)
Quantity
10.48 g
Type
reactant
Reaction Step Two
Quantity
11.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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